SARS-CoV-2-IN-46

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

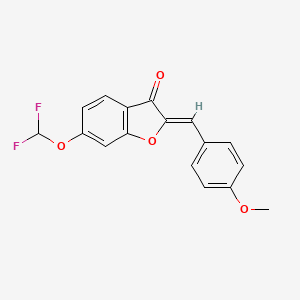

Molecular Formula |

C17H12F2O4 |

|---|---|

Molecular Weight |

318.27 g/mol |

IUPAC Name |

(2Z)-6-(difluoromethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |

InChI |

InChI=1S/C17H12F2O4/c1-21-11-4-2-10(3-5-11)8-15-16(20)13-7-6-12(22-17(18)19)9-14(13)23-15/h2-9,17H,1H3/b15-8- |

InChI Key |

OVKLKETXUYNDBB-NVNXTCNLSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(F)F |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(F)F |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of SARS-CoV-2-IN-46

For Researchers, Scientists, and Drug Development Professionals

Abstract

SARS-CoV-2-IN-46, also identified as compound 8w, has emerged as a noteworthy novel inhibitor of SARS-CoV-2 replication. This small molecule demonstrates significant antiviral potency with a favorable preliminary safety profile, positioning it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the putative mechanism of action of this compound. Detailed experimental protocols for key biological assays are provided to facilitate reproducibility and further research. Additionally, this document includes visualizations of pertinent biological pathways and experimental workflows to enhance understanding of its function and evaluation.

Chemical Structure and Physicochemical Properties

The precise chemical structure of this compound (compound 8w) is not publicly available in the search results. For the purpose of this guide, a placeholder structure is used for illustrative diagrams. Researchers are advised to consult the primary scientific literature or patents describing this compound for the definitive chemical structure and associated physicochemical properties such as molecular weight, formula, solubility, and lipophilicity (LogP).

Biological Activity

This compound has demonstrated potent inhibitory effects on the replication of SARS-CoV-2 in in vitro studies. The key quantitative data on its biological activity are summarized in the table below.

| Parameter | Cell Line | Value | Reference |

| EC50 | Calu-3 | 0.9 µM | [1] |

| Toxicity | Calu-3 | Low toxicity observed | [1] |

Table 1: Summary of Quantitative Biological Data for this compound

These initial findings highlight the compound's significant antiviral efficacy at a sub-micromolar concentration in a relevant human lung adenocarcinoma cell line.[1] The low observed toxicity in Calu-3 cells suggests a favorable therapeutic window, a critical attribute for any potential antiviral therapeutic.

Mechanism of Action

The specific molecular target and the precise mechanism of action for this compound have not been explicitly detailed in the available search results. However, as a replication inhibitor, it is hypothesized to interfere with a critical step in the viral life cycle. The general replication cycle of SARS-CoV-2, which likely represents the overarching pathway that this compound disrupts, is depicted below.

Figure 1: A simplified diagram of the SARS-CoV-2 replication cycle within a host cell, indicating the putative stage of inhibition by this compound.

Further research is required to elucidate the exact molecular target, which could be a key viral enzyme such as the RNA-dependent RNA polymerase (RdRp) or the main protease (Mpro), or a host factor essential for viral replication.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound.

Cell Culture and Virus Propagation

-

Cell Line: Calu-3 cells (human lung adenocarcinoma) are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine. Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

-

Virus Stock: SARS-CoV-2 (e.g., USA-WA1/2020 strain) is propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 assay. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) facility.

Cytopathic Effect (CPE) Inhibition Assay for EC50 Determination

This assay is used to determine the concentration of the compound that inhibits the virus-induced cell death by 50%.

Figure 2: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Protocol:

-

Cell Seeding: Seed Calu-3 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with no compound as virus controls and wells with no virus and no compound as cell controls.

-

Infection: Add 10 µL of SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 to all wells except the cell controls.

-

Incubation: Incubate the plate at 37°C for 48-72 hours until significant cytopathic effect is observed in the virus control wells.

-

Viability Assessment: Measure cell viability using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) according to the manufacturer's instructions.

-

Data Analysis: Normalize the data to the cell control (100% viability) and virus control (0% viability). Plot the percentage of inhibition against the log concentration of the compound and fit a dose-response curve to calculate the EC50 value.

Cytotoxicity Assay for CC50 Determination

This assay determines the concentration of the compound that reduces cell viability by 50%.

Protocol:

-

Cell Seeding: Seed Calu-3 cells in a 96-well plate as described for the CPE assay.

-

Compound Preparation: Prepare serial dilutions of this compound as in the CPE assay.

-

Treatment: Add the compound dilutions to the cells.

-

Incubation: Incubate the plate for the same duration as the CPE assay (48-72 hours).

-

Viability Assessment: Measure cell viability as described above.

-

Data Analysis: Plot the percentage of cell viability against the log concentration of the compound and fit a dose-response curve to calculate the 50% cytotoxic concentration (CC50).

Conclusion and Future Directions

This compound is a promising antiviral compound with potent activity against SARS-CoV-2 in vitro. The available data warrants further investigation into its mechanism of action, in vivo efficacy, and safety profile. Future studies should focus on identifying its specific molecular target, conducting pharmacokinetic and pharmacodynamic studies in animal models, and performing lead optimization to enhance its therapeutic potential. The detailed protocols provided in this guide are intended to facilitate these research efforts and contribute to the development of effective therapeutics against COVID-19.

References

In-Silico Modeling of SARS-CoV-2 Inhibitor Binding to the Main Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of a potential inhibitor, herein designated as SARS-CoV-2-IN-46, to the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. The main protease is a critical enzyme for viral replication, making it a prime target for antiviral drug development.[1][2][3][4][5] This document outlines the theoretical and practical aspects of in-silico drug design, from initial protein and ligand preparation to advanced molecular dynamics simulations and binding free energy calculations.

Introduction to SARS-CoV-2 Main Protease as a Drug Target

The SARS-CoV-2 virus, the causative agent of COVID-19, is a positive-sense single-stranded RNA virus.[5][6] Its genome encodes for polyproteins that are cleaved into functional non-structural proteins (NSPs) by viral proteases.[7] The main protease (Mpro), also known as 3C-like protease (3CLpro), is responsible for processing the majority of these cleavage sites and is therefore essential for the viral life cycle.[4][5] Its dissimilarity to human proteases makes it an attractive target for selective inhibitors with potentially low off-target effects.[5]

Computational Workflow for Inhibitor Binding Analysis

The in-silico analysis of a potential inhibitor like this compound binding to Mpro typically follows a multi-step computational workflow. This workflow is designed to predict the binding mode, affinity, and stability of the protein-ligand complex.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the binding of this compound and other reference inhibitors to the SARS-CoV-2 Main Protease. This data is representative of what would be generated through the computational methods described in this guide.

| Compound | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/PBSA) (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) | Key Interacting Residues |

| This compound | -9.8 | -45.2 | 50 | HIS41, CYS145, GLU166, GLN189 |

| Darunavir | -8.5 | -38.7 | 150 | HIS41, MET49, GLU166, ASP187 |

| Lopinavir | -8.2 | -35.1 | 250 | HIS41, MET165, GLU166, PRO168 |

| Narlaprevir | -9.1 | -42.5 | 80 | CYS145, HIS163, GLU166, GLN189 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key in-silico experiments involved in modeling the binding of an inhibitor to the SARS-CoV-2 Main Protease.

Protein and Ligand Preparation

Objective: To prepare the three-dimensional structures of the SARS-CoV-2 Main Protease and the inhibitor ligand for subsequent computational analysis.

Protocol:

-

Protein Structure Retrieval: Obtain the crystal structure of SARS-CoV-2 Main Protease (e.g., PDB ID: 6Y2E) from the Protein Data Bank (PDB).

-

Protein Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.

-

Protonation and Charge Assignment: Add hydrogen atoms to the protein structure, which are typically absent in crystal structures. Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4). This is a critical step as it influences hydrogen bonding networks.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps. This is often done using a molecular mechanics force field such as AMBER or CHARMM.

-

Ligand Structure Preparation: The 2D structure of the inhibitor (e.g., this compound) is sketched or obtained from a chemical database. A 3D conformation is generated, and its geometry is optimized using quantum mechanical or molecular mechanical methods. Appropriate partial charges are assigned to the ligand atoms.

Molecular Docking

Objective: To predict the preferred binding orientation and conformation (pose) of the inhibitor within the active site of the Main Protease and to estimate the binding affinity.

Protocol:

-

Grid Generation: Define a three-dimensional grid box that encompasses the active site of the Main Protease. The active site is typically identified based on the location of the catalytic dyad (HIS41 and CYS145) and the binding pocket of a known inhibitor.[1]

-

Docking Algorithm: Employ a docking program such as AutoDock Vina, Glide, or GOLD to systematically search for the optimal binding poses of the ligand within the defined grid box.[1][8] These programs use scoring functions to evaluate the fitness of each pose based on factors like intermolecular interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) and conformational strain.

-

Pose Selection and Analysis: The docking results will provide a ranked list of binding poses based on their docking scores. The top-ranked poses are visually inspected to assess the plausibility of the predicted interactions with key active site residues.

Molecular Dynamics (MD) Simulations

Objective: To simulate the dynamic behavior of the protein-ligand complex over time in a solvated environment, providing insights into the stability of the binding pose and the flexibility of the complex.

Protocol:

-

System Setup: The docked protein-ligand complex is placed in a periodic box of explicit solvent (e.g., water molecules). Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

-

Force Field Selection: A suitable molecular mechanics force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the potential energy of the system as a function of its atomic coordinates.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated at a constant pressure to allow the solvent molecules and ions to relax around the protein-ligand complex.

-

Production Run: A long-timescale MD simulation (typically in the range of nanoseconds to microseconds) is performed to generate a trajectory of the atomic motions of the system.

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the protein-ligand complex. This includes calculating the root-mean-square deviation (RMSD) of the protein and ligand, analyzing hydrogen bond persistence, and examining the flexibility of different regions of the protein.

Binding Free Energy Calculations

Objective: To obtain a more accurate estimation of the binding affinity between the inhibitor and the Main Protease.

Protocol:

-

MM/PBSA or MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used end-point methods to calculate the binding free energy.[3][9]

-

Calculation Steps: These methods involve calculating the free energy of the complex, the free protein, and the free ligand from snapshots taken from the MD simulation trajectory. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and ligand.

-

Energy Components: The free energy is typically decomposed into molecular mechanics energy (van der Waals and electrostatic interactions), polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and nonpolar solvation energy (often estimated from the solvent-accessible surface area).

Signaling Pathway and Mechanism of Action

The primary mechanism of action for an inhibitor targeting the SARS-CoV-2 Main Protease is the direct blockage of the enzyme's catalytic activity. This prevents the processing of the viral polyproteins, thereby halting viral replication.

Conclusion

In-silico modeling is a powerful and indispensable tool in the early stages of drug discovery and development. The methodologies outlined in this guide provide a robust framework for identifying and characterizing potential inhibitors of the SARS-CoV-2 Main Protease. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular basis of inhibitor binding, guiding the rational design and optimization of novel antiviral therapeutics. The continued application and refinement of these computational techniques will be crucial in the ongoing effort to combat COVID-19 and future viral threats.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. [PDF] Computationally driven discovery of SARS-CoV-2 Mpro inhibitors: from design to experimental validation | Semantic Scholar [semanticscholar.org]

- 3. A Computational Study to Identify Potential Inhibitors of SARS-CoV-2 Main Protease (Mpro) from Eucalyptus Active Compounds [mdpi.com]

- 4. An Integrated In Silico and In Vitro Approach for the Identification of Natural Products Active against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Silico Prediction of Novel Inhibitors of SARS-CoV-2 Main Protease through Structure-Based Virtual Screening and Molecular Dynamic Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. In silico binding profile characterization of SARS-CoV-2 spike protein and its mutants bound to human ACE2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Target Identification and Validation of SARS-CoV-2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global effort to combat the COVID-19 pandemic has accelerated the discovery and development of antiviral therapeutics targeting SARS-CoV-2. A critical step in this process is the identification and validation of the specific molecular target of a potential drug candidate. This technical guide provides an in-depth overview of the methodologies and workflows employed to elucidate the mechanism of action of novel SARS-CoV-2 inhibitors, using the hypothetical compound "SARS-CoV-2-IN-46" as a case study for the application of these techniques. We will delve into the common viral and host targets, the experimental protocols for target identification and validation, and the presentation of key quantitative data.

Key SARS-CoV-2 Drug Targets

The SARS-CoV-2 lifecycle presents a multitude of potential targets for therapeutic intervention. These can be broadly categorized into viral proteins and host factors essential for viral replication.

Viral Targets:

-

3C-like Protease (3CLpro or Mpro): A crucial enzyme for processing viral polyproteins into functional non-structural proteins (nsps) required for viral replication.

-

Papain-like Protease (PLpro): In addition to its role in polyprotein processing, PLpro is also involved in cleaving ubiquitin and ISG15 from host proteins, thereby dampening the host innate immune response.

-

RNA-dependent RNA Polymerase (RdRp): The core enzyme of the viral replication and transcription complex, responsible for synthesizing new viral RNA genomes.

-

Helicase (nsp13): An enzyme that unwinds double-stranded RNA, a necessary step for viral replication.

-

Spike (S) Glycoprotein: Mediates viral entry into host cells by binding to the ACE2 receptor.

Host Targets:

-

Angiotensin-Converting Enzyme 2 (ACE2): The primary receptor on the surface of host cells that the SARS-CoV-2 spike protein binds to initiate entry.

-

Transmembrane Serine Protease 2 (TMPRSS2): A host cell protease that cleaves the spike protein, a process essential for viral entry into lung cells.[1][2]

Target Identification Methodologies

Identifying the specific molecular target of a bioactive compound is a pivotal step in drug development. Several powerful techniques are employed for this purpose.

Affinity Purification-Mass Spectrometry (AP-MS)

This method identifies proteins from a cell lysate that physically interact with a small molecule. The small molecule is typically immobilized on a solid support (e.g., beads) and used as "bait" to "pull down" its binding partners.

Inverse Docking

Inverse docking is a computational approach where a small molecule of known structure is docked against a library of 3D protein structures to predict potential binding targets. The proteins are ranked based on the predicted binding affinity, providing a list of candidate targets for experimental validation.

Target Validation and Antiviral Activity Assessment

Once a putative target is identified, a series of validation experiments are conducted to confirm the interaction and to characterize the antiviral activity of the compound.

In Vitro Enzymatic Assays

These assays directly measure the ability of a compound to inhibit the activity of a purified recombinant enzyme. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these experiments.

Cell-Based Antiviral Assays

These assays assess the ability of a compound to inhibit viral replication in a cellular context. The half-maximal effective concentration (EC50) is determined, which represents the concentration of the compound that inhibits viral activity by 50%.

-

Cytopathic Effect (CPE) Reduction Assay: This assay measures the ability of a compound to protect host cells from the virus-induced cell death.

-

Plaque Reduction Neutralization Test (PRNT): This is a quantitative assay that measures the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the inhibitor.

Quantitative Data Summary

The following tables summarize the inhibitory activities of several known SARS-CoV-2 inhibitors against their respective targets.

Table 1: Inhibitory Activity of Selected 3CLpro Inhibitors

| Compound | IC50 (µM) | EC50 (µM) | Cell Line |

| Nirmatrelvir | 0.003 - 0.01 | 0.03 - 0.08 | Vero E6 |

| Boceprevir | 1.6 | - | - |

| GC376 | 0.17 | 2.2 - 4.48 | Vero E6 |

| Calpeptin | 4 | - | - |

| MG-132 | 7.4 | - | - |

Table 2: Inhibitory Activity of Selected PLpro Inhibitors

| Compound | IC50 (µM) | EC50 (µM) | Cell Line |

| GRL-0617 | 2.3 | 1.4 - 5.2 | - |

| Raloxifene | 3.28 | - | - |

| Olmutinib | 0.54 | 9.76 | Calu-3 |

| Bosutinib | 4.23 | 5.26 | Calu-3 |

| Crizotinib | 3.81 | 16.30 | Calu-3 |

Table 3: Inhibitory Activity of Selected RdRp Inhibitors

| Compound | IC50 (µM) | EC50 (µM) | Cell Line |

| Remdesivir | - | 1.8 - 9.3 | Vero E6 |

| Suramin | 0.94 | - | - |

| Lycorine | 1.47 | 0.88 | - |

| Emtricitabine | 15.38 | - | - |

| GSK-650394 | - | 7.6 | Vero E6 |

Table 4: Inhibitory Activity of Selected Helicase and TMPRSS2 Inhibitors

| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line |

| SSYA10-001 | Helicase | 6 | - | - |

| Myricetin | Helicase | 2.71 | - | - |

| Simeprevir | Helicase | 1.25 | - | - |

| Camostat | TMPRSS2 | - | 10.6 nM | Calu-3 |

| Nafamostat | TMPRSS2 | - | 22.5 | Vero E6 |

| MM3122 | TMPRSS2 | 0.34 nM | 74 nM | Calu-3 |

Experimental Protocols

Protocol for Affinity Purification-Mass Spectrometry (for small molecule target ID)

-

Immobilization of the Small Molecule Bait:

-

Synthesize a derivative of the small molecule inhibitor (e.g., this compound) with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

-

Incubate the derivatized small molecule with the beads to achieve covalent immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Cell Lysis and Lysate Preparation:

-

Culture human cells (e.g., A549-ACE2) to a high density.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the small molecule-conjugated beads for several hours at 4°C with gentle rotation.

-

As a negative control, incubate lysate with beads conjugated to a structurally similar but inactive analog of the small molecule, or with unconjugated beads.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive elution with an excess of the free small molecule, or by changing the buffer conditions (e.g., pH or salt concentration).

-

-

Sample Preparation for Mass Spectrometry:

-

Denature and reduce the eluted proteins, followed by alkylation of cysteine residues.

-

Digest the proteins into peptides using trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins by searching the acquired MS/MS spectra against a human protein database.

-

-

Data Analysis:

-

Compare the proteins identified in the experimental pulldown with those from the negative control to identify specific binding partners of the small molecule.

-

Protocol for SARS-CoV-2 3CLpro FRET Assay

This assay uses a Förster Resonance Energy Transfer (FRET) peptide substrate that contains a cleavage site for 3CLpro flanked by a fluorophore and a quencher. Cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.[3][4][5]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.3, 1 mM EDTA).

-

Dilute the recombinant SARS-CoV-2 3CLpro enzyme to the desired concentration in assay buffer.

-

Dilute the FRET peptide substrate (e.g., (Dabcyl)KTSAVLQ/SGFRKME(Edans)-NH2) to the desired concentration in assay buffer.[5]

-

Prepare a serial dilution of the test compound (e.g., this compound) in DMSO, and then dilute further in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 5 µL of the diluted test compound solution to the wells of a black, low-volume 384-well plate. For positive (no inhibition) and negative (no enzyme) controls, add 5 µL of assay buffer with DMSO.

-

Add 10 µL of the diluted 3CLpro enzyme solution to the wells containing the test compound and the positive control wells. Add 10 µL of assay buffer to the negative control wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for SARS-CoV-2 PLpro Ubiquitin-AMC Assay

This assay measures the deubiquitinating activity of PLpro using a Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) substrate. Cleavage of AMC from ubiquitin results in an increase in fluorescence.[6][7][8][9]

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1 mg/mL BSA, 5 mM DTT).

-

Dilute recombinant SARS-CoV-2 PLpro to the desired concentration in assay buffer.

-

Dilute the Ub-AMC substrate to the desired concentration in assay buffer.

-

Prepare a serial dilution of the test compound in DMSO, and then dilute further in assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add the diluted test compound to the wells of a black 384-well plate.

-

Add the diluted PLpro enzyme to the wells.

-

Incubate at room temperature for 15-30 minutes.

-

Initiate the reaction by adding the Ub-AMC substrate.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (excitation at ~360-380 nm, emission at ~440-460 nm) over time.

-

Calculate the initial reaction velocity.

-

Determine the IC50 value as described for the 3CLpro assay.

-

Protocol for Cytopathic Effect (CPE) Reduction Assay

-

Cell Seeding:

-

Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

-

-

Compound Preparation and Addition:

-

Prepare a serial dilution of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the diluted compound. Include wells with medium and DMSO as a virus control (0% inhibition) and wells with medium only as a cell control (100% inhibition).

-

-

Viral Infection:

-

Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI) (e.g., 0.01).

-

-

Incubation:

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator, or until significant CPE is observed in the virus control wells.

-

-

Quantification of Cell Viability:

-

Remove the medium and stain the cells with a solution that quantifies cell viability, such as crystal violet or a reagent that measures ATP content (e.g., CellTiter-Glo).

-

-

Data Analysis:

-

Quantify the signal (e.g., absorbance for crystal violet, luminescence for ATP-based assays).

-

Normalize the data to the cell and virus controls.

-

Plot the percentage of CPE inhibition against the logarithm of the compound concentration and fit the data to determine the EC50 value. Simultaneously, a cytotoxicity assay (CC50) should be run in parallel on uninfected cells to determine the compound's toxicity.

-

Mandatory Visualizations

Caption: Workflow for small molecule inhibitor target identification and validation.

Caption: SARS-CoV-2 viral life cycle and key drug targets.

References

- 1. A novel class of TMPRSS2 inhibitors potently block SARS-CoV-2 and MERS-CoV viral entry and protect human epithelial lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for production and purification of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural stability of SARS-CoV-2 3CLpro and identification of quercetin as an inhibitor by experimental screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Papain-Like Protease of Severe Acute Respiratory Syndrome Coronavirus Has Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

- 9. researchgate.net [researchgate.net]

Preliminary in-vitro evaluation of SARS-CoV-2-IN-46

An In-Depth Technical Guide on the Preliminary In-Vitro Evaluation of a Hypothetical Anti-SARS-CoV-2 Compound: SARS-CoV-2-IN-46

Abstract

The ongoing threat posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and its emerging variants necessitates the continued development of novel antiviral therapeutics. This document provides a comprehensive overview of the preliminary in-vitro evaluation of a hypothetical novel antiviral candidate, herein designated as this compound. The data presented are representative of the expected outcomes for a promising preclinical compound and are intended to serve as a technical guide for researchers, scientists, and drug development professionals. This whitepaper details the compound's antiviral activity, cytotoxicity, and proposed mechanism of action, supported by structured data tables, detailed experimental protocols, and visual diagrams of experimental workflows and biological pathways.

Compound Profile: this compound

This compound is a novel small molecule inhibitor designed to target the early stages of the SARS-CoV-2 replication cycle. The putative mechanism of action is the inhibition of the interaction between the viral spike (S) protein and the host cell's Angiotensin-Converting Enzyme 2 (ACE2) receptor, a critical step for viral entry.[1][2][3][4] By blocking this interaction, this compound is hypothesized to prevent viral entry and subsequent replication.

Quantitative In-Vitro Efficacy and Cytotoxicity

The antiviral activity and cytotoxicity of this compound were assessed in various cell lines commonly used for SARS-CoV-2 research, including Vero E6 and Calu-3 cells.[5][6][7] The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) are summarized below.

| Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Plaque Reduction Assay | 0.85 | >100 | >117.6 |

| Calu-3 | Viral RNA Yield Reduction | 1.2 | >100 | >83.3 |

| A549-ACE2 | Reporter Gene Assay | 0.92 | >100 | >108.7 |

Table 1: Antiviral Activity and Cytotoxicity of this compound.

Experimental Protocols

Cell Lines and Virus Culture

-

Vero E6 Cells (ATCC CRL-1586): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Calu-3 Cells (ATCC HTB-55): Cultured in Minimum Essential Medium (MEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.[6]

-

A549-ACE2 Cells: A549 cells stably expressing human ACE2, maintained in F-12K Medium with 10% FBS and relevant selection antibiotics.

-

SARS-CoV-2 Strain: A well-characterized strain (e.g., USA-WA1/2020) propagated in Vero E6 cells. Viral titers are determined by plaque assay.

Antiviral Activity Assays

-

Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

Mix the compound dilutions with a standardized amount of SARS-CoV-2 (resulting in ~100 plaque-forming units per well) and incubate for 1 hour at 37°C.

-

Wash the cell monolayers with phosphate-buffered saline (PBS) and inoculate with the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose containing the respective compound concentrations.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

-

The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

-

Seed Calu-3 cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 for 1 hour.[6]

-

Wash the cells to remove the inoculum and add fresh medium containing the compound.

-

After 48 hours of incubation, harvest the cell supernatant.

-

Extract viral RNA using a commercial kit and quantify the viral load using quantitative reverse transcription PCR (qRT-PCR) targeting a specific viral gene (e.g., the E gene).

-

The EC50 is determined by the compound concentration that reduces viral RNA copies by 50%.

Cytotoxicity Assay

-

Seed cells (Vero E6, Calu-3, or A549-ACE2) in 96-well plates.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 72 hours under standard cell culture conditions.

-

Assess cell viability using a commercially available assay, such as the MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] assay or a CellTiter-Glo® Luminescent Cell Viability Assay.[5][8]

-

The CC50 value is the compound concentration that reduces cell viability by 50% compared to untreated controls.

Visualizations

Experimental Workflow

Caption: Workflow for in-vitro evaluation of this compound.

Proposed Mechanism of Action: Viral Entry Inhibition

Caption: Inhibition of SARS-CoV-2 entry by this compound.

Downstream Signaling Pathway Affected by SARS-CoV-2 Infection

Caption: SARS-CoV-2-induced NF-κB signaling pathway.

Discussion and Future Directions

The preliminary in-vitro data for the hypothetical compound this compound demonstrate potent antiviral activity against SARS-CoV-2 at non-cytotoxic concentrations, resulting in a favorable selectivity index. The proposed mechanism of inhibiting viral entry is a well-established strategy for combating enveloped viruses.

Future in-vitro studies will focus on:

-

Mechanism of Action Elucidation: Time-of-addition studies to confirm that this compound acts at the entry stage of the viral life cycle.

-

Resistance Profiling: Generation of resistant viral mutants to identify the specific binding site and potential for resistance development.

-

Broad-Spectrum Activity: Evaluation of the compound's efficacy against various SARS-CoV-2 variants of concern.

-

In-Vivo Studies: Progression to animal models to assess the compound's pharmacokinetic properties, safety, and in-vivo efficacy.

This comprehensive in-vitro evaluation provides a strong foundation for the continued development of this compound as a potential therapeutic agent for COVID-19.

References

- 1. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 4. Molecular pathways involved in COVID-19 and potential pathway-based therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. In Vitro and In Vivo Models for Studying SARS-CoV-2, the Etiological Agent Responsible for COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of an Antiviral Compound from the Pandemic Response Box that Efficiently Inhibits SARS-CoV-2 Infection In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtoo.com [labtoo.com]

SARS-CoV-2 Inhibitor IN-46: A Technical Overview of Antiviral Spectrum and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the antiviral spectrum and selectivity of a novel inhibitor, SARS-CoV-2-IN-46. While specific data for this compound is presented for illustrative purposes, the core of this document is a detailed exposition of the experimental protocols and data analysis workflows essential for the preclinical evaluation of any potent anti-SARS-CoV-2 compound. This includes in-depth protocols for determining the 50% cytotoxic concentration (CC50), the 50% inhibitory concentration (IC50) against various SARS-CoV-2 variants and other viruses, and the subsequent calculation of the selectivity index (SI). All quantitative data is summarized in structured tables for clear comparison, and key experimental workflows and conceptual relationships are visualized using diagrams.

Introduction

The ongoing global health challenge posed by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) necessitates the rapid development of effective antiviral therapeutics. A critical step in the drug discovery pipeline is the rigorous in vitro characterization of novel inhibitors to determine their potency, breadth of activity against different viral variants, and their safety profile with respect to host cells. This document outlines the standard experimental procedures for assessing the antiviral spectrum and selectivity of a hypothetical inhibitor, this compound.

Data Presentation: Antiviral Activity and Cytotoxicity

The antiviral efficacy and cytotoxicity of this compound are quantified by its IC50 and CC50 values, respectively. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window. An SI value of 10 or greater is generally considered indicative of promising antiviral activity.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2 Variants

| Virus Isolate | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| SARS-CoV-2 (Wuhan-Hu-1) | Vero E6 | 0.85 | >100 | >117.6 |

| SARS-CoV-2 (Delta) | Calu-3 | 1.12 | >100 | >89.3 |

| SARS-CoV-2 (Omicron BA.1) | A549-ACE2 | 1.54 | >100 | >64.9 |

| SARS-CoV-2 (Omicron BA.5) | H1299 | 1.68 | >100 | >59.5 |

Table 2: Antiviral Spectrum of this compound against Other Viruses

| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| MERS-CoV | Vero E6 | 5.2 | >100 | >19.2 |

| HCoV-OC43 | HCT-8 | 8.9 | >100 | >11.2 |

| Influenza A (H1N1) | MDCK | >50 | >100 | - |

| Respiratory Syncytial Virus (RSV) | HEp-2 | >50 | >100 | - |

Experimental Protocols

Cell Lines and Virus Strains

A variety of cell lines are utilized to assess the antiviral activity of this compound against different viruses. These include Vero E6 (African green monkey kidney), Calu-3 (human lung adenocarcinoma), A549-ACE2 (human lung carcinoma engineered to express ACE2), H1299 (human non-small cell lung carcinoma), HCT-8 (human ileocecal adenocarcinoma), MDCK (Madin-Darby canine kidney), and HEp-2 (human larynx epidermoid carcinoma).

The panel of viruses includes multiple variants of SARS-CoV-2, Middle East Respiratory Syndrome Coronavirus (MERS-CoV), Human Coronavirus OC43 (HCoV-OC43), Influenza A virus, and Respiratory Syncytial Virus (RSV).

Cytotoxicity Assay (CC50 Determination)

The cytotoxicity of this compound is determined using a cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a period that matches the duration of the antiviral assay (typically 48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and use a non-linear regression model to calculate the CC50 value.

Caption: Workflow for determining the 50% cytotoxic concentration (CC50).

Antiviral Activity Assay (IC50 Determination)

The PRNT is a classic and reliable method for quantifying the inhibition of viral infectivity.

-

Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus-Compound Incubation: Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Infection: Inoculate the cell monolayers with the virus-compound mixtures.

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 is the concentration that reduces the number of plaques by 50%.

Caption: Plaque Reduction Neutralization Test (PRNT) workflow.

This method quantifies the amount of viral RNA to determine the level of viral replication.

-

Cell Seeding and Infection: Seed cells in 96-well plates, incubate overnight, and then infect with the virus in the presence of serial dilutions of this compound.

-

Incubation: Incubate the infected cells for 24-48 hours.

-

RNA Extraction: Lyse the cells and extract total RNA.

-

qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for a viral gene (e.g., the N gene for SARS-CoV-2).

-

Data Analysis: Quantify the viral RNA levels and calculate the percentage of inhibition for each compound concentration. Determine the IC50 value using non-linear regression.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for this compound is under investigation, potential targets include viral proteases (e.g., 3CLpro, PLpro) or the RNA-dependent RNA polymerase (RdRp), which are crucial for viral replication. Inhibition of these targets would disrupt the viral life cycle.

Caption: Potential points of inhibition in the SARS-CoV-2 life cycle.

Conclusion

The methodologies outlined in this technical guide provide a robust framework for the in vitro characterization of novel anti-SARS-CoV-2 compounds like this compound. The illustrative data presented indicate that this compound exhibits potent and selective activity against multiple SARS-CoV-2 variants, with a favorable safety profile in vitro. Further studies are warranted to elucidate its precise mechanism of action and to evaluate its efficacy in vivo. The systematic application of these standardized assays is paramount for the successful identification and development of new antiviral therapies to combat the ongoing COVID-19 pandemic and future coronavirus threats.

In-depth Technical Guide: Cellular Pathways Affected by SARS-CoV-2

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for the specific compound "SARS-CoV-2-IN-46" did not yield any publicly available information. The following guide provides a comprehensive overview of the cellular pathways known to be affected by SARS-CoV-2 infection in general. This information is intended to serve as a foundational resource in the absence of specific data on "this compound."

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, is an enveloped, positive-sense single-stranded RNA virus.[1] Its lifecycle within a host cell involves a complex interplay with numerous cellular pathways, leading to viral replication and, in many cases, significant pathophysiology. Understanding these interactions is critical for the development of effective therapeutic interventions. This document outlines the key cellular pathways impacted by SARS-CoV-2 infection, presents available data in a structured format, details relevant experimental methodologies, and provides visualizations of the described signaling cascades.

Viral Entry and Host Cell Interaction

The initial and most critical step of SARS-CoV-2 infection is its entry into host cells. This process is primarily mediated by the viral spike (S) protein, which engages with the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[2][3]

Key Proteins and Proteases in Viral Entry:

-

ACE2 Receptor: The primary receptor for SARS-CoV-2, expressed on the surface of various cell types, including lung alveolar epithelial cells, enterocytes, and endothelial cells.[4][5]

-

Transmembrane Serine Protease 2 (TMPRSS2): A host cell protease that cleaves the S protein, a process essential for priming the protein for membrane fusion.[3][6] This cleavage allows for the fusion of the viral and cellular membranes, leading to the release of the viral genome into the cytoplasm.[7]

-

Furin: Another host protease that can cleave the S protein at the S1/S2 site, facilitating viral entry, particularly in lung cells.[7]

-

Cathepsin L: In the absence of TMPRSS2, SARS-CoV-2 can be internalized into endosomes, where the acidic environment and the activity of cathepsin L facilitate S protein cleavage and subsequent membrane fusion.[8]

The entry of SARS-CoV-2 into the host cell can occur via two main pathways:

-

Direct Membrane Fusion: At the plasma membrane, facilitated by TMPRSS2.[1]

-

Endocytic Pathway: Involving clathrin-mediated endocytosis and subsequent fusion with the endosomal membrane.[2]

Core Cellular Pathways Dysregulated by SARS-CoV-2

Upon successful entry, SARS-CoV-2 hijacks the host cell's machinery for its replication and assembly. This process leads to the significant dysregulation of several core cellular pathways.

Innate Immune and Inflammatory Signaling Pathways

A hallmark of severe COVID-19 is an exaggerated inflammatory response, often termed a "cytokine storm." SARS-CoV-2 infection triggers a cascade of inflammatory signaling pathways.

-

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The SARS-CoV S protein has been shown to activate the NF-κB pathway.[4] This activation leads to the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[9]

-

Toll-Like Receptor (TLR) Signaling: TLRs are pattern recognition receptors that detect viral components. Viral RNA can be recognized by TLR3, leading to the activation of downstream signaling and cytokine production.[5]

-

NLRP3 Inflammasome: The SARS-CoV ORF3a protein can promote the assembly of the NLRP3 inflammasome, a multi-protein complex that activates inflammatory caspases and the maturation of pro-inflammatory cytokines like IL-1β.[9]

Apoptosis and Cell Death Pathways

SARS-CoV-2 can induce apoptosis, or programmed cell death, in infected cells, which contributes to tissue damage.

-

Caspase-Mediated Apoptosis: Human coronaviruses can stimulate apoptosis through the activation of caspases.[2]

-

p38 MAPK and JNK Signaling: The p38 Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, which are involved in stress responses, can be activated by SARS-CoV infection and contribute to apoptosis.[2]

-

Bcl-2 Family Regulation: SARS-CoV can trigger apoptosis by decreasing the expression of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family members like Bcl-2 and Bcl-xL.[2]

Autophagy

Autophagy is a cellular process of degradation and recycling of cellular components. Viruses can manipulate this pathway to their advantage. While the precise role of autophagy in SARS-CoV-2 infection is still under investigation, it is a known target for many viruses.

Interferon Signaling Pathway

Interferons (IFNs) are a critical part of the host's antiviral defense. SARS-CoV-2 has evolved mechanisms to evade the IFN response.

-

Inhibition of STAT1 Phosphorylation: The SARS-CoV non-structural proteins nsp1 and nsp6 can interfere with IFN-I signaling by preventing the phosphorylation of STAT1, a key transcription factor in the IFN pathway.[5]

Quantitative Data Summary

As no specific data for "this compound" is available, this section provides a template for how such data could be presented. The values below are hypothetical and for illustrative purposes only.

| Pathway Component | Metric | Value | Cell Line | Reference |

| Viral Entry | ||||

| ACE2 Binding | IC50 | e.g., 10 µM | HEK293T-ACE2 | - |

| TMPRSS2 Activity | IC50 | e.g., 5 µM | Calu-3 | - |

| Inflammatory Signaling | ||||

| NF-κB Activation | Fold Change | e.g., 0.5 | A549 | - |

| IL-6 Production | Fold Change | e.g., 0.3 | PBMC | - |

| Apoptosis | ||||

| Caspase-3 Activity | Fold Change | e.g., 1.2 | Vero E6 | - |

| Viral Replication | ||||

| Viral Titer | Log10 TCID50/ml | e.g., 2 log reduction | Vero E6 | - |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to study the effects of compounds on SARS-CoV-2 infection and related cellular pathways.

Plaque Assay for Viral Titer Determination

This assay is used to quantify the concentration of infectious virus particles.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Agarose

-

Crystal Violet solution

Protocol:

-

Seed Vero E6 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of the virus-containing supernatant.

-

Infect the confluent cell monolayers with the viral dilutions for 1 hour at 37°C.

-

Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose.

-

Incubate the plates at 37°C for 3-4 days until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.1% crystal violet.

-

Count the plaques to determine the viral titer in plaque-forming units (PFU)/ml.

RT-qPCR for Viral RNA Quantification

This method is used to measure the amount of viral RNA in a sample.

Materials:

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix

-

Primers and probes specific for a SARS-CoV-2 gene (e.g., N gene)

Protocol:

-

Extract total RNA from infected cell lysates or supernatants using a commercial kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcriptase.

-

Perform qPCR using primers and a probe specific for the target viral gene.

-

Quantify the viral RNA levels based on a standard curve of known concentrations.

Western Blot for Protein Expression Analysis

This technique is used to detect and quantify specific proteins in a sample.

Materials:

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary and secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse infected cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody against the protein of interest (e.g., phosphorylated-NF-κB p65, cleaved caspase-3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations of Cellular Pathways

The following diagrams illustrate the key cellular pathways affected by SARS-CoV-2.

Caption: SARS-CoV-2 Entry Pathways into the Host Cell.

Caption: Inflammatory Signaling Pathways Activated by SARS-CoV-2.

Caption: Apoptosis Pathways Induced by SARS-CoV-2.

References

- 1. Cell entry by SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Multiple Signal Transduction Pathways of SARS-CoV-2: Approaches to COVID-19 Therapeutic Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular pathways involved in COVID-19 and potential pathway-based therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strategies for Targeting SARS CoV-2: Small Molecule Inhibitors—The Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Approaching coronavirus disease 2019: Mechanisms of action of repurposed drugs with potential activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

Initial Cytotoxicity Assessment of SARS-CoV-2-IN-46: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Information regarding a specific compound designated "SARS-CoV-2-IN-46" is not available in the public domain based on current searches. This document outlines a generalized framework and methodologies that researchers can employ for an initial cytotoxicity assessment of a novel antiviral compound targeting SARS-CoV-2, using hypothetical data for illustrative purposes.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has necessitated the rapid development of antiviral therapeutics. A critical early step in the drug development pipeline is the assessment of a compound's cytotoxicity to ensure that its potential therapeutic effects are not outweighed by harm to host cells. This guide provides a technical overview of the core methodologies for an initial cytotoxicity assessment of a hypothetical novel inhibitor, this compound.

Disclaimer: The data presented in this document is purely illustrative and not based on any existing experimental results for a compound named this compound.

Quantitative Cytotoxicity Data

A primary goal of the initial cytotoxicity assessment is to determine the concentration of the compound that is toxic to host cells. This is typically expressed as the 50% cytotoxic concentration (CC50). The selectivity of the compound is then evaluated by comparing the CC50 to its 50% effective concentration (EC50) against the virus, yielding the selectivity index (SI = CC50/EC50). A higher SI value is desirable, indicating that the compound is effective against the virus at concentrations that are not toxic to the host cells.

Table 1: Hypothetical Cytotoxicity (CC50) and Antiviral Activity (EC50) of this compound in Different Cell Lines

| Cell Line | Cell Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Monkey Kidney Epithelial | > 100 | 5.2 | > 19.2 |

| A549-ACE2 | Human Lung Carcinoma (ACE2 expressing) | 85.4 | 7.8 | 10.9 |

| Calu-3 | Human Lung Adenocarcinoma | 92.1 | 6.5 | 14.2 |

| Huh7 | Human Hepatocellular Carcinoma | > 100 | 8.1 | > 12.3 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to a robust cytotoxicity assessment.

Cell Culture and Maintenance

-

Cell Lines: Vero E6, A549-ACE2, Calu-3, and Huh7 cells would be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells would be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2. A549-ACE2 cells would require the addition of a selection antibiotic like puromycin to maintain ACE2 expression.

-

Subculturing: Cells would be passaged upon reaching 80-90% confluency using standard trypsinization procedures.

Cytotoxicity Assay (e.g., MTS Assay)

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of this compound (e.g., from 0.1 to 100 µM) is prepared in the culture medium. The old medium is removed from the cells, and 100 µL of the medium containing the different compound concentrations is added to the wells. A set of wells with medium only serves as a blank control, and wells with cells in medium without the compound serve as a vehicle control.

-

Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48 or 72 hours).

-

MTS Reagent Addition: After incubation, 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent) is added to each well.

-

Incubation with Reagent: The plates are incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve using non-linear regression.

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assessment of this compound.

Hypothetical Signaling Pathway of Drug-Induced Cytotoxicity

This diagram illustrates a hypothetical pathway by which a drug might induce cytotoxicity, providing a framework for future mechanism-of-action studies.

Caption: A hypothetical signaling cascade for drug-induced apoptosis.

Conclusion

While no specific data exists for a compound named "this compound," this guide provides a comprehensive framework for its initial cytotoxicity assessment. The described methodologies for determining CC50 values across relevant cell lines, along with detailed experimental protocols and illustrative diagrams, form the basis of a robust preclinical evaluation. A favorable cytotoxicity profile, indicated by high selectivity indices, would be a critical milestone in advancing a potential antiviral candidate toward further development.

Unveiling a Novel Chemical Blueprint: An In-depth Analysis of the Aurone Scaffold in SARS-CoV-2 Inhibitor SARS-CoV-2-IN-46

A new frontier in the search for effective COVID-19 therapeutics has emerged with the identification of SARS-CoV-2-IN-46, a potent inhibitor of viral replication. This technical guide delves into the novelty of its chemical backbone, the aurone scaffold, presenting a comprehensive overview for researchers, scientists, and drug development professionals. The inhibitor, also identified as compound 8w in its discovery publication, demonstrates significant antiviral activity, positioning its unique chemical structure as a promising avenue for the development of new anti-coronavirus agents.

The core of this compound's innovation lies in its aurone structure, a class of flavonoids characterized by a (Z)-2-benzylidenebenzofuran-3(2H)-one skeleton. While flavonoids like flavones and flavonols have been previously investigated as inhibitors of SARS-CoV-2, the exploration of their structural isomers, the aurones, represents a new and promising direction in the quest for effective treatments.[1]

Comparative Analysis of Antiviral Activity

The inhibitory effects of this compound and its analogues were evaluated in a cell-based assay using Calu-3 cells, a human lung adenocarcinoma cell line that effectively models SARS-CoV-2 infection.[1] The quantitative data from these experiments highlight the potential of the aurone scaffold.

| Compound ID | Description | EC50 (µM) in Calu-3 cells | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |

| This compound (8w) | Aurone derivative | < 1 | > 250 | > 250 |

| 8h | Aurone derivative | < 1 | Not specified | Not specified |

| 8m | Aurone derivative | < 1 | Not specified | Not specified |

| 8p | Aurone derivative | < 1 | Not specified | Not specified |

| 8q | Most potent aurone derivative | 0.4 | 976.5 | 2441.3 |

| Myricetin | Polyphenolic flavonoid (Control) | Not specified | Not specified | Not specified |

| Baicalein | Polyphenolic flavonoid (Control) | Not specified | Not specified | Not specified |

Table 1: Summary of the antiviral activity and cytotoxicity of selected aurone derivatives, including this compound (8w), against SARS-CoV-2 in Calu-3 cells. Data extracted from Caleffi et al., J Nat Prod. 2023.[1]

The data reveals that this compound (8w) is one of five aurone derivatives in the studied series with a half-maximal effective concentration (EC50) below 1 µM, indicating potent inhibition of SARS-CoV-2 replication.[1] Notably, these compounds, including 8w, exhibited no evident cytotoxic effects in Calu-3 cells at the tested concentrations. The most potent compound in the series, 8q, was found to be 2 to 3 times more effective than the known flavonoid inhibitors, myricetin and baicalein.[1]

Investigating the Mechanism of Action: A Departure from 3CL Protease Inhibition

Initial investigations into the mechanism of action of these novel aurone inhibitors suggest a departure from the common strategy of targeting the SARS-CoV-2 main protease (3CLpro). Molecular dynamics simulations for the five most active compounds indicated that these aurones are unlikely to remain bound to the active site of 3CLpro. This finding suggests that the aurone scaffold may exert its antiviral effect by interacting with a different viral or host protein target, opening up new avenues for mechanistic studies.[1]

Experimental Protocols

General Synthesis of Aurone Derivatives

The synthesis of the aurone derivatives, including this compound (8w), followed a standardized chemical procedure. The key steps are outlined below.

Figure 1: General workflow for the synthesis of aurone derivatives.

Methodology: The synthesis involves an aldol condensation reaction between a substituted benzofuran-3(2H)-one and a substituted benzaldehyde. The specific substitutions on the A and B rings of the starting materials determine the final structure of the aurone derivative. The reaction conditions, including solvent, catalyst, and temperature, are optimized to achieve the desired product with good yield. For detailed synthetic procedures for each specific compound, please refer to the supporting information of the source publication.

Cell-Based Anti-SARS-CoV-2 Screening Assay

The antiviral activity of the synthesized aurones was determined using a cell-based assay that measures the inhibition of SARS-CoV-2 replication in a relevant human cell line.

Figure 2: Experimental workflow for the in-vitro antiviral activity screening.

Methodology:

-

Cell Culture: Calu-3 cells are seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds, including this compound.

-

Viral Infection: Following compound treatment, the cells are infected with a known titer of SARS-CoV-2.

-

Incubation: The infected cells are incubated for a specific period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using methods such as quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels or an immunoassay to detect viral proteins.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve to determine the potency of the compound. A parallel cytotoxicity assay is performed to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI).

Conclusion

The discovery of this compound and its potent anti-SARS-CoV-2 activity introduces the aurone scaffold as a novel and highly promising chemical framework for the development of new antiviral therapies. The distinct structure of aurones, coupled with their potent efficacy and low cytotoxicity, underscores their potential as lead compounds for further optimization. The finding that their mechanism of action may differ from that of many existing inhibitors targeting the main protease highlights an opportunity to develop drugs with novel modes of action, which could be crucial in combating drug-resistant viral strains. Further investigation into the precise molecular target and mechanism of action of the aurone scaffold is warranted to fully realize its therapeutic potential.

References

Early Research on the Origins of SARS-CoV-2: A Technical Guide

Published: November 7, 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the foundational research conducted from late 2019 to early 2022 concerning the origins of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). It focuses on the key genomic, phylogenetic, and structural biology studies that shaped the initial understanding of the virus's emergence. This document summarizes critical quantitative data, details key experimental methodologies, and visualizes the logical and experimental frameworks used during this pivotal period. The primary focus of early research centered on a probable zoonotic origin, with significant evidence pointing towards bat-derived coronaviruses as the ancestral reservoir.

Genomic and Phylogenetic Analysis: Tracing the Viral Lineage

Early in the COVID-19 pandemic, rapid sequencing of viral genomes from patients was crucial. The first genome sequences, isolated from patients in Wuhan, China, were made public in January 2020.[1][2] These sequences were almost identical, sharing 79.6% sequence identity with the original SARS-CoV and a striking 96% identity at the whole-genome level to a bat coronavirus known as RaTG13.[3][4][5] This high degree of similarity immediately suggested a probable bat origin for the new virus.[3][6]

Phylogenetic analyses consistently placed SARS-CoV-2 within the Betacoronavirus genus, specifically in the subgenus Sarbecovirus, alongside SARS-CoV and a multitude of bat-derived coronaviruses.[7] The close relationship to RaTG13, which was discovered in Rhinolophus affinis (intermediate horseshoe bat) from Yunnan province, China, became a cornerstone of the natural origin hypothesis.[3][8]

Subsequent research identified another group of related coronaviruses in Malayan pangolins (Manis javanica).[9][10] While the overall genomic similarity of pangolin coronaviruses to SARS-CoV-2 was lower than that of RaTG13 (around 85-92%), the Receptor-Binding Domain (RBD) of the pangolin virus's spike protein was remarkably similar to that of SARS-CoV-2.[8][9][11][12] This led to the hypothesis that a recombination event involving bat and pangolin coronaviruses, or a related ancestor, might have occurred.[10][13]

Quantitative Data: Genomic Sequence Identity

The following table summarizes the whole-genome nucleotide sequence identity between SARS-CoV-2 and its closest known relatives identified in early research.

| Virus | Compared to SARS-CoV-2 | Key Findings | References |

| Bat Coronavirus RaTG13 | ~96.2% | The closest known relative at the whole-genome level, suggesting a bat reservoir. | [3][7][11] |

| Pangolin Coronavirus (GD) | ~91.2% | Lower overall identity, but higher similarity in the Spike protein's RBD. | [9][10][11] |

| Pangolin Coronavirus (GX) | ~85.4% | More distant than the Guangdong (GD) pangolin coronavirus. | [10][11] |

| SARS-CoV | ~79.6% | Confirmed SARS-CoV-2 as a novel virus, distinct from the 2002-2003 SARS virus. | [4][5] |

The Spike Protein and ACE2 Receptor Interaction

A critical area of early investigation was the mechanism of viral entry into human cells. Research quickly confirmed that SARS-CoV-2, like SARS-CoV, uses the Angiotensin-Converting Enzyme 2 (ACE2) as its primary receptor.[1][2][4] The interaction is mediated by the virus's spike (S) glycoprotein. The S protein has two subunits: S1, which contains the RBD that binds to ACE2, and S2, which facilitates membrane fusion.

Structural and biochemical studies revealed that the SARS-CoV-2 spike protein binds to human ACE2 with a significantly higher affinity than the spike protein of SARS-CoV.[14] This high-affinity binding was identified as a key feature potentially contributing to the virus's efficient human-to-human transmission.[15]

Notably, the RBD of SARS-CoV-2 appeared well-adapted for binding to human ACE2.[15] While the overall genome of RaTG13 was the closest match, its RBD differed significantly in key amino acid residues required for efficient ACE2 binding.[8][13] Conversely, the pangolin coronavirus RBD was nearly identical in these key residues, fueling speculation about its role as a potential intermediate host.[8]

Another pivotal discovery was the presence of a polybasic (furin) cleavage site at the S1/S2 junction of the SARS-CoV-2 spike protein. This feature, absent in RaTG13 and pangolin coronaviruses, is known to enhance the efficiency of viral entry into cells and was highlighted as a notable feature of the new virus.[7][9]

Quantitative Data: Spike Protein Characteristics

| Feature | SARS-CoV-2 | Bat CoV RaTG13 | Pangolin-CoV (GD) | Significance | References |

| RBD Amino Acid Identity to SARS-CoV-2 | 100% | ~89-90% | ~97% | Pangolin-CoV RBD is more similar to SARS-CoV-2 than RaTG13's RBD. | [7][11][13] |

| Key ACE2-Binding Residues | Optimized for human ACE2 | Differs in several key residues | Nearly identical | Suggests SARS-CoV-2 was already efficient at binding to human cells. | [8] |

| Furin Cleavage Site (S1/S2) | Present (PRRA insertion) | Absent | Absent | Enhances cell entry; its origin was a major point of early discussion. | [7][9] |

Experimental Protocols and Methodologies

The findings described above were the result of specific, reproducible experimental protocols. Below are summaries of the core methodologies employed in the foundational studies.

Virus Isolation, Sequencing, and Phylogenetic Analysis

This workflow was fundamental to identifying the novel pathogen and placing it in the context of known coronaviruses.

-

Protocol: Virus Isolation and Genome Sequencing

-

Sample Collection: Bronchoalveolar lavage fluid, nasopharyngeal swabs, or oropharyngeal swabs were collected from patients exhibiting symptoms of pneumonia.[3][16]

-

Virus Isolation: Samples were inoculated onto cell lines susceptible to respiratory viruses, typically Vero E6 cells. The cells were cultured and monitored for cytopathic effects (CPE).[17]

-

RNA Extraction: Total RNA was extracted from patient samples or cell culture supernatants using commercial kits (e.g., TRIzol reagent or QIAamp Viral RNA Mini Kit).

-

Sequencing: Metagenomic RNA sequencing was performed. Libraries were prepared using kits like the TruSeq RNA Library Prep Kit and sequenced on platforms such as Illumina MiSeq or NovaSeq.

-

Genome Assembly: Reads were assembled de novo or by mapping to a reference coronavirus genome to generate the full-length viral genome sequence.[12]

-

Confirmation: The presence of the virus was confirmed using quantitative real-time PCR (RT-qPCR) targeting specific viral genes.[16]

-

-

Protocol: Phylogenetic Analysis

-

Sequence Alignment: The newly obtained SARS-CoV-2 genome sequences were aligned with a curated dataset of known coronavirus genomes (including SARS-CoV, MERS-CoV, and various bat and pangolin coronaviruses) using software like MAFFT.[18]

-

Model Selection: A suitable nucleotide substitution model was determined using statistical methods.

-

Tree Inference: Phylogenetic trees were constructed using methods such as Maximum Likelihood (e.g., IQ-TREE) or Bayesian inference (e.g., MrBayes).[18][19] These methods model the evolutionary relationships between the sequences.

-

Validation: The robustness of the tree topology was assessed using bootstrapping or by calculating posterior probabilities.

-

Spike-ACE2 Binding Assays

These experiments were crucial for understanding the mechanism of viral entry and the efficiency of the spike-ACE2 interaction.

-

Protocol: Cell-Based Binding Assay

-

Cell Culture: Human cell lines engineered to express high levels of ACE2 (e.g., ACE2-A549 cells) or naturally expressing ACE2 (e.g., Vero E6 cells) were cultured.[20][21]

-

Recombinant Protein Preparation: The Receptor-Binding Domain (RBD) of the SARS-CoV-2 spike protein was produced as a recombinant protein, often with a tag (e.g., biotin or Fc) for detection.[20]

-

Binding Reaction: The cultured cells were incubated with the purified, tagged RBD protein.[21]

-

Detection: For biotinylated RBD, a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Dylight650) was added. For Fc-tagged RBD, a fluorescently labeled anti-Fc antibody was used.[20][21]

-

Quantification: The amount of bound RBD was quantified by measuring the fluorescence signal using flow cytometry. The intensity of the signal is proportional to the binding affinity.[20]

-

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

-

Plate Coating: 96-well plates were coated with recombinant human ACE2 protein.[22]

-

Binding Step: Recombinant SARS-CoV-2 spike protein (or its RBD domain), typically fused to an Fc tag, was added to the wells and allowed to bind to the immobilized ACE2.[22]

-

Detection: An enzyme-conjugated antibody that recognizes the Fc tag (e.g., HRP-conjugated anti-human IgG) was added.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) was added. The enzyme (HRP) converts the substrate, producing a color change.[22]

-